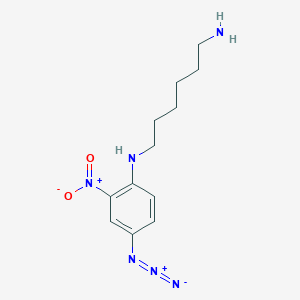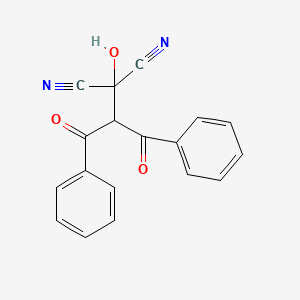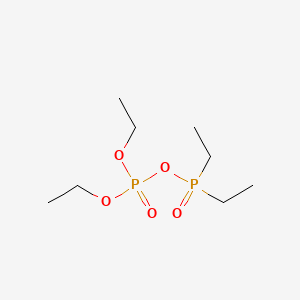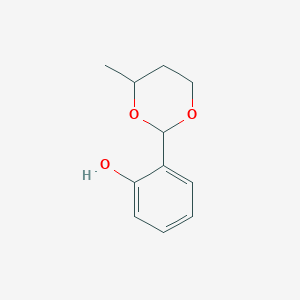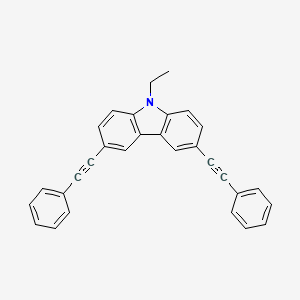
9-Ethyl-3,6-bis(phenylethynyl)-9H-carbazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Ethyl-3,6-bis(phenylethynyl)-9H-carbazole is an organic compound belonging to the carbazole family. Carbazoles are known for their aromatic structure and are widely studied for their applications in organic electronics, photonics, and as intermediates in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-3,6-bis(phenylethynyl)-9H-carbazole typically involves the following steps:
Starting Materials: The synthesis begins with carbazole, which is then functionalized at the 3 and 6 positions.
Sonogashira Coupling: The phenylethynyl groups are introduced via Sonogashira coupling reactions, which involve the reaction of aryl halides with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale Sonogashira coupling reactions, optimized for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of these processes.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrocarbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
科学研究应用
9-Ethyl-3,6-bis(phenylethynyl)-9H-carbazole has several applications in scientific research:
Organic Electronics: Used as a component in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photonics: Employed in the development of photonic devices due to its unique optical properties.
Medicinal Chemistry: Studied for its potential as a pharmacophore in drug design.
Material Science: Used in the synthesis of advanced materials with specific electronic and optical properties.
作用机制
The mechanism of action of 9-Ethyl-3,6-bis(phenylethynyl)-9H-carbazole in various applications involves its ability to participate in π-π interactions, electron transfer processes, and its role as a chromophore. The molecular targets and pathways depend on the specific application, such as interaction with biological targets in medicinal chemistry or charge transport in electronic devices.
相似化合物的比较
Similar Compounds
9-Ethylcarbazole: Lacks the phenylethynyl groups, leading to different electronic properties.
3,6-Di(phenylethynyl)carbazole: Lacks the ethyl group at the 9-position, affecting its solubility and reactivity.
9-Phenylcarbazole: Contains a phenyl group instead of an ethyl group, leading to different steric and electronic effects.
Uniqueness
9-Ethyl-3,6-bis(phenylethynyl)-9H-carbazole is unique due to the presence of both ethyl and phenylethynyl groups, which confer specific electronic, optical, and solubility properties that are advantageous in various applications.
属性
CAS 编号 |
62913-25-1 |
|---|---|
分子式 |
C30H21N |
分子量 |
395.5 g/mol |
IUPAC 名称 |
9-ethyl-3,6-bis(2-phenylethynyl)carbazole |
InChI |
InChI=1S/C30H21N/c1-2-31-29-19-17-25(15-13-23-9-5-3-6-10-23)21-27(29)28-22-26(18-20-30(28)31)16-14-24-11-7-4-8-12-24/h3-12,17-22H,2H2,1H3 |
InChI 键 |
XKPJKVHCKXBQPJ-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C=C(C=C2)C#CC3=CC=CC=C3)C4=C1C=CC(=C4)C#CC5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenemethanol, 5-bromo-2-[[2-(hydroxymethyl)phenyl]methyl]-](/img/structure/B14499572.png)

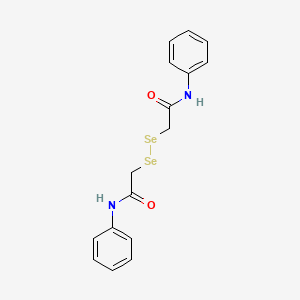
![N-{4-Chloro-2-[1-(phenylsulfanyl)butyl]phenyl}acetamide](/img/structure/B14499606.png)
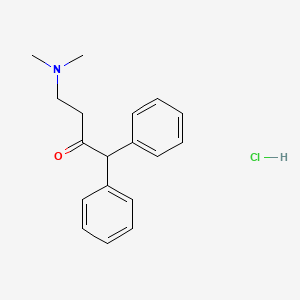
![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazolidin-5-yl]hydrazinylidene}-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B14499623.png)


